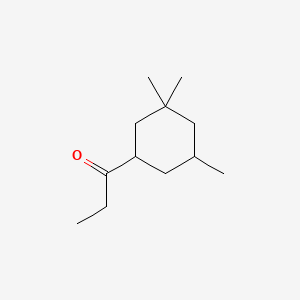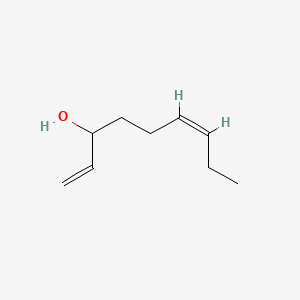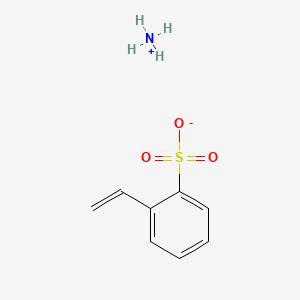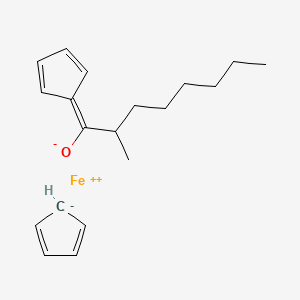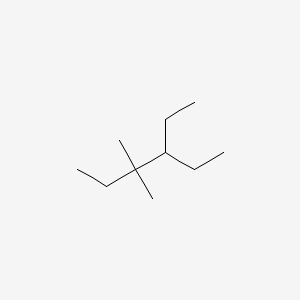
Manganese succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid, also known as succinic acid, is a dicarboxylic acid with the chemical formula C4H6O4. It is a colorless crystalline solid with a sour taste and is soluble in water. Manganese is a chemical element with the symbol Mn and atomic number 25. When combined, butanedioic acid and manganese form a compound that has various applications in different fields.
準備方法
Synthetic Routes and Reaction Conditions
Oxidation of Butane: This involves the oxidation of n-butane or maleic anhydride with oxygen or air. Catalysts such as vanadium pentoxide or cobalt-manganese oxides are used.
Industrial Production Methods
Catalytic Hydrogenation: Before the development of fermentation processes, butanedioic acid was manufactured by the catalytic hydrogenation of maleic anhydride, a fossil-based chemical.
Fermentation-Based Production: This method uses renewable feedstocks and microbial strains to produce butanedioic acid.
化学反応の分析
Types of Reactions
Oxidation: Butanedioic acid can undergo oxidation reactions to form various oxidation products.
Esterification: It reacts with alcohols to form esters.
Dehydration: It can undergo dehydration reactions to form cyclic anhydrides, such as succinic anhydride.
Condensation: It can participate in condensation reactions with compounds containing amino groups to form amides and peptides.
Common Reagents and Conditions
Oxidation: Catalysts like vanadium pentoxide or cobalt-manganese oxides are used.
Esterification: Alcohols like methanol, ethanol, and 2-propanol are used along with acid catalysts.
Dehydration: Heat and dehydrating agents are used to form anhydrides.
Major Products
Oxidation: Various oxidation products depending on the conditions.
Esterification: Esters such as dimethyl succinate, diethyl succinate, and diisopropyl succinate.
Dehydration: Succinic anhydride.
科学的研究の応用
Chemistry
Building Block: Butanedioic acid is used as a building block for the synthesis of high-value derivatives like 1,4-butanediol, tetrahydrofuran, and polybutylene succinate.
Biology
Metabolic Pathways: It is an intermediate in several metabolic pathways in living organisms.
Medicine
Pharmaceuticals: It is used as an intermediate in the production of various pharmaceutical compounds.
Industry
Biodegradable Plastics: It is used in the production of biodegradable plastics.
Food Additives: It is used as a food additive and acidity regulator.
作用機序
Butanedioic acid is an essential component of the Krebs or citric acid cycle. It serves as an electron donor in the production of fumaric acid and FADH2. It has also been shown to stimulate neural system recovery and bolster the immune system . The molecular targets include succinate-semialdehyde dehydrogenase and succinate receptor 1 .
類似化合物との比較
Similar Compounds
Maleic Acid: An isomer of butanedioic acid with similar chemical properties.
Fumaric Acid: Another isomer of butanedioic acid, differing in the arrangement of the carboxyl groups.
Adipic Acid: A dicarboxylic acid with a longer carbon chain.
Uniqueness
Butanedioic acid is unique due to its role in metabolic pathways and its versatility in forming various derivatives used in multiple industries .
特性
CAS番号 |
637-82-1 |
|---|---|
分子式 |
C4H4MnO4 |
分子量 |
171.01 g/mol |
IUPAC名 |
butanedioate;manganese(2+) |
InChI |
InChI=1S/C4H6O4.Mn/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2 |
InChIキー |
DVLNSVDZZINLGN-UHFFFAOYSA-L |
正規SMILES |
C(CC(=O)[O-])C(=O)[O-].[Mn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


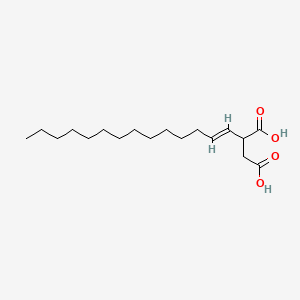
![1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647987.png)


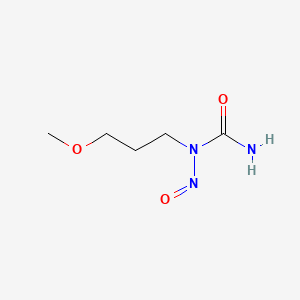
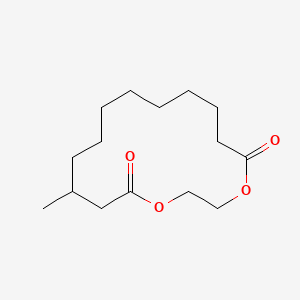
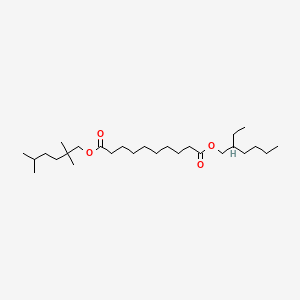
![[(Dimethylphosphinoyl)methyl]phosphonic acid](/img/structure/B12648024.png)
